molecular formula C5H4BrN3 B13704988 2-Bromo-4-methyl-1H-imidazole-5-carbonitrile

2-Bromo-4-methyl-1H-imidazole-5-carbonitrile

Katalognummer: B13704988
Molekulargewicht: 186.01 g/mol
InChI-Schlüssel: UAYQIAJLYLSFCL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Bromo-4-methyl-1H-imidazole-5-carbonitrile is a heterocyclic organic compound that features a five-membered imidazole ring with a bromine atom at the 2-position, a methyl group at the 4-position, and a nitrile group at the 5-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-methyl-1H-imidazole-5-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methylimidazole with bromine and a suitable nitrile source. The reaction conditions often include the use of a solvent such as acetonitrile and a catalyst to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

2-Bromo-4-methyl-1H-imidazole-5-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted imidazole derivatives, while oxidation and reduction reactions can produce different functionalized imidazoles .

Wissenschaftliche Forschungsanwendungen

2-Bromo-4-methyl-1H-imidazole-5-carbonitrile has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with potential anticancer and antimicrobial properties.

    Materials Science: The compound is used in the development of advanced materials, including organic semiconductors and conductive polymers.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

    Chemical Synthesis: The compound is a versatile intermediate in the synthesis of various heterocyclic compounds.

Wirkmechanismus

The mechanism of action of 2-Bromo-4-methyl-1H-imidazole-5-carbonitrile depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with biological targets such as DNA or proteins. The molecular targets and pathways involved can vary, but common mechanisms include enzyme inhibition, DNA intercalation, and disruption of protein-protein interactions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Bromo-4-methyl-1H-imidazole-5-carbonitrile is unique due to the presence of both a bromine atom and a nitrile group on the imidazole ring. This combination of functional groups imparts distinct reactivity and properties, making it a valuable intermediate in synthetic chemistry and a useful probe in biological studies .

Eigenschaften

Molekularformel

C5H4BrN3

Molekulargewicht

186.01 g/mol

IUPAC-Name

2-bromo-5-methyl-1H-imidazole-4-carbonitrile

InChI

InChI=1S/C5H4BrN3/c1-3-4(2-7)9-5(6)8-3/h1H3,(H,8,9)

InChI-Schlüssel

UAYQIAJLYLSFCL-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(N=C(N1)Br)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.